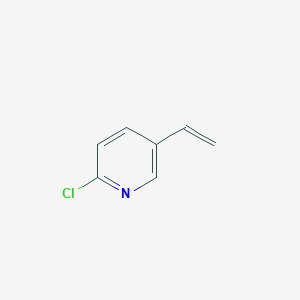
2-Chloro-5-vinylpyridine
Cat. No. B115529
Key on ui cas rn:
157670-28-5
M. Wt: 139.58 g/mol
InChI Key: KIPXJMHTIVOLAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06670480B2
Procedure details


To a cooled 5° C., stirred slurry of methyltriphenylphosphonium bromide (75.7 grams) in tetrahydrofuran (530 mL) was added potassium t-butoxide (23.8 grams) portionwise over a 5 minute period to produce a yellow slurry. After 30 minutes, 2-chloro-5-formylpyridine (25.0 grams) was added in one portion to produce a purple colored slurry. After an additional 30 minutes, the reaction mixture was treated with saturated aqueous ammonium chloride (200 mL) and a majority of the tetrahydrofuran was removed in vacuo. The resulting mixture was washed with ethyl acetate, the combined organic layers washed with saturated aqueous brine, stirred over activated charcoal for 20 minutes, dried over anhydrous sodium sulfate and concentrated in vacuo. The resulting semi-solid was stirred for 30 minutes with a solution of 2:1 diethyl ether/petroleum ether (375 mL), filtered and the solids washed with an additional portion of 2:1 diethyl ether/petroleum ether (300 mL). The combined filtrates were concentrated in vacuo, pre-loaded on 60 grams of silica gel and chromatographed over 700 grams of silica gel eluting with a gradient of ethyl acetate(0-8%)/hexanes to afford the title compound as a colorless oil, 15.2 grams 1H NMR (400 MHz, CDCl3): δ=8.35 (s, 1H); 7.69(d, 1H); 6.65 (dd, 1H); 5.79 (d, 1H); 5.40 (d, 1H).





Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1]C(C)([O-])C.[K+].[Cl:7][C:8]1[CH:13]=[CH:12][C:11]([CH:14]=O)=[CH:10][N:9]=1.[Cl-].[NH4+]>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.O1CCCC1>[Cl:7][C:8]1[CH:13]=[CH:12][C:11]([CH:14]=[CH2:1])=[CH:10][N:9]=1 |f:0.1,3.4,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
23.8 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[K+]
|
Step Two
|
Name
|
|
|
Quantity
|
25 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=C(C=C1)C=O
|
Step Three
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
Step Four
|
Name
|
|
|
Quantity
|
75.7 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
530 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred over activated charcoal for 20 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to produce a yellow slurry
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to produce a purple colored slurry
|
WAIT
|
Type
|
WAIT
|
|
Details
|
After an additional 30 minutes
|
|
Duration
|
30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a majority of the tetrahydrofuran was removed in vacuo
|
WASH
|
Type
|
WASH
|
|
Details
|
The resulting mixture was washed with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined organic layers washed with saturated aqueous brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The resulting semi-solid was stirred for 30 minutes with a solution of 2:1 diethyl ether/petroleum ether (375 mL)
|
|
Duration
|
30 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
the solids washed with an additional portion of 2:1 diethyl ether/petroleum ether (300 mL)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The combined filtrates were concentrated in vacuo, pre-loaded on 60 grams of silica gel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
chromatographed over 700 grams of silica gel eluting with a gradient of ethyl acetate(0-8%)/hexanes
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
